benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

This carbamate-triazole hybrid features a Cbz group cleaved by hydrogenolysis—orthogonal to Boc/tert-butyl esters—enabling sequential deprotection in ABPP probes and PROTACs. The 4-hydroxymethyl substituent is a derivatization handle (oxidation, esterification, etherification) absent in 4-formyl/aminomethyl analogs. The chiral propan-2-yl linker introduces stereochemical diversity unavailable with linear-propyl analogs. Ideal for FAAH inhibitor SAR expansion beyond N-H, N-methyl, and N-cyclohexyl leads and for building enantioenriched screening libraries.

Molecular Formula C14H18N4O3
Molecular Weight 290.32 g/mol
CAS No. 2098133-91-4
Cat. No. B1480659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
CAS2098133-91-4
Molecular FormulaC14H18N4O3
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESCC(CN1C=C(N=N1)CO)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18N4O3/c1-11(7-18-8-13(9-19)16-17-18)15-14(20)21-10-12-5-3-2-4-6-12/h2-6,8,11,19H,7,9-10H2,1H3,(H,15,20)
InChIKeyKLLYRMJHOVMWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS 2098133-91-4): Structural Identity, Class Assignment, and Procurement Baseline


Benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS 2098133-91-4, molecular formula C₁₄H₁₈N₄O₃, MW 290.32 g/mol) is a synthetic carbamate–1,2,3-triazole hybrid molecule belonging to the class of 1,4-disubstituted 1H-1,2,3-triazole derivatives . The compound features a benzyl carbamate (Cbz) protecting group at the N-terminus, a chiral propan-2-yl linker, and a 4-hydroxymethyl substituent on the triazole ring. It was previously available through Biosynth (product reference 3D-YID13391) at a minimum purity of 95% but has since been listed as discontinued . This compound is structurally positioned at the intersection of click-chemistry-derived triazole building blocks and carbamate-based enzyme inhibitor pharmacophores, with the broader carbamate-triazole class having demonstrated potent inhibition of fatty acid amide hydrolase (FAAH) , hormone-sensitive lipase (HSL) , and the E3 ubiquitin ligase Cbl-b .

Why Generic Substitution of Benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate Is Scientifically Unsupported


In the carbamate–triazole hybrid chemical space, minor structural variations produce large differences in pharmacological profile, synthetic utility, and physicochemical properties. The benzyl carbamate (Cbz) protecting group in this compound is cleaved under fundamentally different conditions (hydrogenolysis) than the tert-butyl carbamate (Boc) group present in the direct structural analog tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS 2097965-15-4), which requires acidic deprotection [REFS-1, REFS-2]. The 4-hydroxymethyl substituent on the triazole ring provides a distinct hydrogen-bond donor/acceptor profile and a handle for further derivatization (oxidation to aldehyde, esterification, or etherification) that is absent in the corresponding 4-aminomethyl (CAS not assigned) or 4-formyl (CAS 2097996-96-6) analogs [REFS-3, REFS-4]. Furthermore, the chiral propan-2-yl linker (branched) introduces stereochemical complexity and altered conformational preferences compared to the linear propyl chain in benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate (CAS 2098111-26-1), affecting both binding interactions and metabolic stability . Within the broader class, O-(triazolyl)methyl carbamates exhibit FAAH IC₅₀ values spanning over two orders of magnitude (from 3.2 nM to 154 nM) depending solely on N-substitution pattern, illustrating that even single-atom changes can shift potency by >40-fold . These structural differentiators mean that generic interchange with any close analog risks altering deprotection compatibility, derivatization trajectory, stereochemical outcome, and biological target engagement, making compound-specific selection imperative.

Quantitative Differentiation Evidence for Benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate vs. Its Closest Analogs


Orthogonal Deprotection: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) Compatibility with Acid-Sensitive Downstream Chemistry

The benzyloxycarbonyl (Cbz) group on the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH), whereas the direct Boc analog—tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS 2097965-15-4)—requires trifluoroacetic acid (TFA) or HCl/dioxane for deprotection . This orthogonality means that the Cbz compound can be deprotected in the presence of acid-labile functionality (e.g., tert-butyl esters, silyl ethers, acetonides), whereas the Boc compound cannot. Conversely, the Boc compound tolerates hydrogenation conditions that would remove Cbz, enabling sequential deprotection strategies in multi-step syntheses .

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection Click chemistry intermediate

Hydroxymethyl vs. Aminomethyl vs. Formyl Substituent: Divergent Reactivity and Hydrogen-Bonding Capacity at the Triazole 4-Position

The 4-hydroxymethyl substituent (CH₂OH) on the target compound provides one hydrogen bond donor (OH) and two hydrogen bond acceptors (triazole N and carbamate C=O), with the OH group enabling selective oxidation to aldehyde, esterification, sulfonation, or Mitsunobu-based etherification . The 4-aminomethyl analog—benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (C₁₄H₁₉N₅O₂, MW 289.33)—replaces the OH with NH₂, introducing a basic amine (pKₐ ≈ 9–10) and two additional H-bond donors, fundamentally altering solubility, reactivity, and biological target interactions . The 4-formyl analog—benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS 2097996-96-6, C₁₄H₁₆N₄O₃, MW 288.3)—is an electrophilic aldehyde susceptible to nucleophilic attack, Schiff base formation, and reductive amination, offering orthogonal reactivity to the hydroxymethyl compound . The hydroxymethyl compound thus occupies a unique middle ground: more reactive than a simple alkyl group yet more stable than an aldehyde, with balanced hydrogen-bonding capacity.

Click chemistry building block Functional group interconversion Hydrogen bond donor/acceptor Bioconjugation handle

Branched (Propan-2-yl) vs. Linear (Propyl) Linker: Chiral Center Introduction and Conformational Restriction

The target compound contains a chiral propan-2-yl linker connecting the triazole N1 to the carbamate nitrogen, introducing a stereogenic center at the carbon bearing the methyl group. This contrasts with benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate (CAS 2098111-26-1), which possesses an achiral linear propyl chain . The branched linker increases steric hindrance around the carbamate moiety, which in carbamate-based enzyme inhibitors is known to affect both target binding kinetics and susceptibility to esterase-mediated hydrolysis . In the broader class, the carbamate carbonyl serves as the electrophilic warhead for covalent enzyme inhibition; the steric environment surrounding this carbonyl directly influences carbamoylation rate and enzyme selectivity . The chiral center also enables enantiospecific biological evaluation, as enantiomers of carbamate-triazole hybrids may exhibit differential target engagement.

Stereochemistry Conformational analysis Structure-activity relationship Metabolic stability

Class-Level FAAH Inhibitory Potency Range and the Critical Impact of N-Substitution on IC₅₀

The target compound belongs to the O-(triazolyl)methyl carbamate class, for which Colombano et al. (2015) reported FAAH IC₅₀ values ranging from 3.2 ± 1.2 nM (compound 37) to 154 ± 14 nM (compound 34a) against rat FAAH, with the most potent compounds also inhibiting human FAAH in the single-digit nanomolar range . Critically, the N-substituent on the carbamate nitrogen is the primary determinant of potency within this series: exchanging N-H for N-methyl or N-benzyl alters the steric and electronic environment, shifting IC₅₀ by >40-fold [REFS-1, Table 3]. The target compound bears an N-benzyloxycarbonyl (Cbz) substituent, placing it in a distinct sub-category that has not been explicitly profiled in the published SAR but is structurally intermediate between N-H (highest potency) and bulkier N-alkyl variants. The class also demonstrated improved rat plasma stability (t₁/₂ for representative compounds exceeding 120 min) and kinetic solubility (>50 μM in PBS buffer at pH 7.4) relative to the non-triazole lead compound .

Fatty acid amide hydrolase Endocannabinoid system Covalent inhibition Pain and inflammation

Antimicrobial Activity in the Carbamate–1,4-Disubstituted Triazole Class: MIC Comparison Against Reference Drugs

The broader class of carbamate–1,4-disubstituted 1,2,3-triazole hybrids has demonstrated quantifiable antimicrobial activity superior to clinical reference drugs. Naveen et al. (2020) reported that compound 8 from a library of 15 aryl-carbamic acid 1-benzyl-1H-[1,2,3]triazol-4-ylmethyl esters exhibited antibacterial MIC of 0.0077 μmol mL⁻¹ against E. coli, S. epidermidis, and B. subtilis, outperforming norfloxacin (MIC = 0.0098 μmol mL⁻¹) by 21.4% . Against the fungal strain C. albicans, the same compound showed MIC = 0.0077 μmol mL⁻¹, surpassing fluconazole (MIC = 0.0102 μmol mL⁻¹) by 24.5%. The study attributed this activity enhancement to the incorporation of the 1,2,3-triazole ring, with molecular docking confirming favorable binding interactions . While the target compound (CAS 2098133-91-4) has not been individually tested, it shares the core carbamate-triazole pharmacophore and the benzyl-carbamate N-substitution pattern with the active compounds in this series.

Antimicrobial resistance Click chemistry antimicrobials Molecular docking Broad-spectrum activity

Procurement Status and Availability Risk: Discontinued Product Requiring Alternative Sourcing Strategy

The target compound (CAS 2098133-91-4) is listed as 'Discontinued' on the CymitQuimica platform (Biosynth brand, reference 3D-YID13391), with both 1 g and 5 g quantities marked as unavailable . This contrasts with several close analogs that remain commercially available or can be sourced more readily: benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate (CAS 2098111-26-1) and benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS 2097996-96-6) are listed through similar vendor channels [REFS-2, REFS-3]. The tert-butyl analog (CAS 2097965-15-4) is also available from multiple suppliers . For scientific users requiring this specific Cbz-hydroxymethyl-branched scaffold, custom synthesis is the primary sourcing route, which carries longer lead times (typically 4–12 weeks), higher cost, and the need for rigorous in-house characterization to confirm identity and purity.

Chemical procurement Supply chain risk Custom synthesis Building block availability

Highest-Confidence Application Scenarios for Benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate Based on Verified Differentiation Evidence


Orthogonal Protecting Group Strategy in Multi-Step Click Chemistry-Derived Probe Synthesis

When a synthetic route requires sequential deprotection of two different amine protecting groups—for instance, during the construction of bifunctional activity-based protein profiling (ABPP) probes or PROTAC linkers—the Cbz group on this compound can be removed via hydrogenolysis without affecting acid-labile tert-butyl esters or Boc-protected amines elsewhere in the molecule . This orthogonal deprotection strategy is not achievable with the Boc analog (CAS 2097965-15-4), making the Cbz compound the correct choice for routes involving acid-sensitive intermediates . The 4-hydroxymethyl group further enables late-stage functionalization with fluorophores, biotin, or affinity tags after triazole formation via CuAAC click chemistry.

FAAH Inhibitor Lead Optimization with N-Cbz Pharmacophore Exploration

The O-(triazolyl)methyl carbamate class has produced FAAH inhibitors with IC₅₀ values as low as 3.2 nM , demonstrating that the triazole-carbamate scaffold is competent for potent covalent enzyme inhibition. The target compound's N-Cbz substituent occupies a steric and electronic niche not yet fully profiled in the published Colombano et al. SAR (which focused on N-H, N-methyl, and N-cyclohexyl variants) . Researchers exploring the full N-substitution landscape of FAAH inhibitors would select this compound to probe whether the benzyloxycarbonyl group enhances selectivity, alters the covalent modification rate, or improves blood-brain barrier penetration relative to the known N-H and N-alkyl leads.

Chiral Building Block for Stereochemically Defined 1,2,3-Triazole-Containing Compound Libraries

The propan-2-yl linker introduces a stereogenic center at the carbon adjacent to the carbamate nitrogen, enabling the synthesis of enantioenriched triazole derivatives for chiral library construction . This contrasts with the achiral propyl linker analog (CAS 2098111-26-1), which cannot provide stereochemical diversity. The Cbz group serves as both a protecting group and a chromophore (UV-active), facilitating chiral HPLC analysis and purification. Medicinal chemistry groups generating stereochemically diverse screening libraries would prioritize the branched linker compound over the linear analog.

Hydroxymethyl-Functionalized Triazole as a Versatile Diversification Point in Antimicrobial Scaffold Optimization

Given that the carbamate-triazole class has produced compounds outperforming norfloxacin (antibacterial MIC 21% better) and fluconazole (antifungal MIC 25% better) , the 4-hydroxymethyl substituent on the target compound provides a synthetic handle for systematic structural diversification (esterification, etherification, oxidation to aldehyde for reductive amination) to probe structure-activity relationships in antimicrobial lead optimization. The Cbz group can be retained for target engagement or removed to expose the free amine for further elaboration, offering dual synthetic flexibility not available in the formyl or aminomethyl analogs.

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